3-Bromo-N-butyl-4-fluorobenzamide
Overview
Description
3-Bromo-N-butyl-4-fluorobenzamide: is an organic compound with the molecular formula C11H13BrFNO and a molecular weight of 274.129 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a butyl group attached to the nitrogen atom, and a fluorine atom at the fourth position of the benzamide structure . It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Bromo-N-butyl-4-fluorobenzamide typically begins with 3-bromo-4-fluorobenzoic acid and N-butylamine.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-N-butyl-4-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly involving the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: The major products are typically substituted benzamides where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols depending on the reaction conditions.
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 3-Bromo-N-butyl-4-fluorobenzamide is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-bromo-N-butyl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)8-4-5-10(13)9(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOVUPQZPZUAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674541 | |
Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-05-6 | |
Record name | 3-Bromo-N-butyl-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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